molecular formula C7H5Cl2N B11756699 2-Chloro-4-(1-chlorovinyl)pyridine

2-Chloro-4-(1-chlorovinyl)pyridine

Cat. No.: B11756699
M. Wt: 174.02 g/mol
InChI Key: LSUAKKOCCLZAIG-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-chlorovinyl)pyridine is an organic compound with the molecular formula C7H5Cl2N It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a chlorovinyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1-chlorovinyl)pyridine typically involves the chlorination of 4-vinylpyridine. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-chlorination and to achieve high yields of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods often focus on minimizing waste and reducing the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1-chlorovinyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, aldehydes, carboxylic acids, and ethyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4-(1-chlorovinyl)pyridine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activity and its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1-chlorovinyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a chlorovinyl group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C7H5Cl2N

Molecular Weight

174.02 g/mol

IUPAC Name

2-chloro-4-(1-chloroethenyl)pyridine

InChI

InChI=1S/C7H5Cl2N/c1-5(8)6-2-3-10-7(9)4-6/h2-4H,1H2

InChI Key

LSUAKKOCCLZAIG-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC(=NC=C1)Cl)Cl

Origin of Product

United States

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